Terbumeton

Descripción

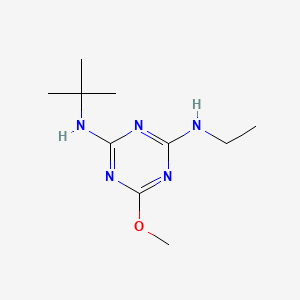

Structure

3D Structure

Propiedades

IUPAC Name |

2-N-tert-butyl-4-N-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQMBFHBDZVHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)OC)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042445 | |

| Record name | Terbumeton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33693-04-8 | |

| Record name | Terbumeton | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33693-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbumeton [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033693048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, N2-(1,1-dimethylethyl)-N4-ethyl-6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbumeton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbumeton | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBUMETON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q68893703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Terbumeton: A Technical Guide to its Mechanism of Action in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbumeton is a selective, systemic herbicide belonging to the methoxytriazine class of chemical compounds. It is absorbed by both the roots and leaves of plants and is used for pre- and post-emergence control of a variety of annual broadleaf and grass weeds. Its primary mode of action is the disruption of photosynthesis, a vital process for plant survival and growth. This technical guide provides an in-depth exploration of the core mechanism by which this compound exerts its phytotoxic effects, details experimental protocols for its study, and presents available quantitative data.

Core Mechanism of Action: Inhibition of Photosystem II

The fundamental mechanism of action for this compound is the inhibition of photosynthetic electron transport within Photosystem II (PSII), a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts.[1]

-

Target Site : this compound's specific molecular target is the D1 protein (also known as the PsbA protein), a core component of the PSII reaction center.[1][2]

-

Competitive Inhibition : In a normally functioning PSII, a mobile electron carrier called plastoquinone (B1678516) (PQ) binds to a specific niche on the D1 protein, known as the Q\B site. It accepts electrons from the primary quinone acceptor, Q\A. This compound acts as a competitive inhibitor, binding to this same Q\B site.[3]

-

Blockage of Electron Flow : By occupying the Q\B binding site, this compound physically blocks the binding of plastoquinone. This action halts the flow of electrons from Q\A to Q\B, effectively breaking the photosynthetic electron transport chain.[1][3]

-

Downstream Consequences : The blockage of electron transport has two major phytotoxic consequences:

-

Energy Deprivation : The synthesis of ATP and NADPH, the energy and reducing power required for CO₂ fixation (the Calvin cycle), ceases. While this contributes to the plant's death, it is not the most immediate cause.[1]

-

Oxidative Stress : The energy from absorbed light, which can no longer be channeled through the electron transport chain, leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These ROS cause rapid lipid peroxidation and protein damage, leading to the destruction of cell membranes, loss of chlorophyll (B73375), and ultimately, cell death. This process of rapid, light-dependent cellular damage is the primary cause of mortality in susceptible plants.[1]

-

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]

- 3. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Terbumeton herbicide

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the herbicide Terbumeton. The information is tailored for researchers, scientists, and professionals involved in drug development and environmental science, offering detailed data, experimental methodologies, and visual representations of its chemical nature and mode of action.

Chemical Identity and Structure

This compound is a triazine herbicide used to control a broad spectrum of weeds. Its chemical formula is C10H19N5O.[1][2][3] The structural formula and key identifiers are presented below.

DOT Script of this compound's Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for understanding its environmental fate, bioavailability, and potential for toxicological effects.

| Property | Value | Reference(s) |

| Molecular Formula | C10H19N5O | [1][2][3] |

| Molecular Weight | 225.29 g/mol | [1][2][3] |

| Physical State | Colorless crystals | [4] |

| Melting Point | 123-124 °C | [1][4][5] |

| Boiling Point | Decomposes before boiling | [6] |

| Water Solubility | 130 mg/L at 20 °C | [4] |

| Vapor Pressure | 0.27 mPa at 20 °C | [4] |

| Octanol-Water Partition Coefficient (log P) | 3.04 - 3.1 | [4][5][7] |

| pKa | 4.3 at 21°C (for the related compound Prometon) | [8] |

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data reliability and comparability across different laboratories.

Melting Point/Melting Range (OECD 102)

The melting point is determined by heating a small, powdered sample of the substance and observing the temperature at which the phase transition from solid to liquid occurs.[5][9]

-

Apparatus: A capillary tube apparatus with a heated block or bath and a calibrated thermometer or an automated instrument.

-

Methodology:

-

A small amount of the finely powdered dry substance is packed into a capillary tube.

-

The tube is placed in the heating block/bath.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the beginning of melting (first appearance of liquid) to the complete liquefaction of the sample is recorded.

-

Water Solubility (OECD 105)

Water solubility is determined by establishing a saturated solution of the substance in water at a constant temperature and then measuring the concentration of the substance in the aqueous phase.[3][4][10]

-

Apparatus: A constant temperature bath, flasks with stoppers, and an analytical instrument for concentration measurement (e.g., HPLC, GC).

-

Methodology (Flask Method):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method.

-

Vapor Pressure (OECD 104)

Vapor pressure is measured as the pressure exerted by the vapor of the substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.[8][11][12]

-

Apparatus: Various methods can be used, including the gas saturation method, static method, or effusion method, each with specific equipment.

-

Methodology (Gas Saturation Method):

-

A stream of inert gas (e.g., nitrogen) is passed through or over the substance at a known, slow flow rate to become saturated with its vapor.

-

The vapor is then trapped from the gas stream (e.g., using a sorbent tube).

-

The amount of trapped substance is quantified analytically.

-

The vapor pressure is calculated from the amount of substance transported and the volume of gas passed through.

-

Octanol-Water Partition Coefficient (log P) (OECD 107)

The n-octanol/water partition coefficient (P) is a measure of a chemical's lipophilicity. It is determined by measuring the equilibrium concentration of the substance in n-octanol and water.[2][7][13]

-

Apparatus: Separatory funnels or centrifuge tubes, a mechanical shaker, and an analytical instrument for concentration measurement.

-

Methodology (Shake Flask Method):

-

A small amount of the test substance is dissolved in either n-octanol or water.

-

The solution is added to a separatory funnel containing the other, immiscible solvent. Both solvents are pre-saturated with each other.

-

The funnel is shaken vigorously for a set period to allow for partitioning and then left for the phases to separate.

-

The concentration of the substance in both the n-octanol and water phases is determined.

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logarithm of P (log P) is then reported.

-

Visualization of Experimental Workflow and Mechanism of Action

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a chemical substance like this compound.

DOT Script of the Experimental Workflow:

Caption: Workflow for physicochemical property determination.

Mechanism of Action: Inhibition of Photosystem II

This compound, like other triazine herbicides, acts by inhibiting photosynthesis in susceptible plants. It specifically targets Photosystem II (PSII) in the chloroplasts, blocking the electron transport chain.[14][15]

DOT Script of the Signaling Pathway:

Caption: this compound's inhibition of Photosystem II.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. books.google.cn [books.google.cn]

- 9. oecd.org [oecd.org]

- 10. laboratuar.com [laboratuar.com]

- 11. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 15. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

Terbumeton's Environmental Fate: A Technical Guide to its Degradation in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of the s-triazine herbicide terbumeton in soil and water. The following sections detail the biotic and abiotic degradation mechanisms, present quantitative data on degradation kinetics, and provide standardized experimental protocols for studying its environmental fate.

Introduction to this compound and its Environmental Significance

This compound, or N-(1,1-dimethylethyl)-N´-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine, is a selective herbicide used to control a variety of broadleaf and grassy weeds.[1] Its application in agriculture raises concerns about its persistence and potential contamination of soil and water resources. Understanding the degradation pathways of this compound is crucial for assessing its environmental risk and developing effective remediation strategies.

Degradation Pathways of this compound

The degradation of this compound in the environment proceeds through both biotic and abiotic pathways, leading to the formation of several metabolites. The primary metabolites identified in soil and water are this compound-desethyl (TED), this compound-2-hydroxy (TOH), and this compound-deisopropyl (TID).[2]

Biotic Degradation

Microbial activity is a primary driver of this compound degradation in soil. The degradation typically involves a series of enzymatic reactions, primarily hydrolysis and N-dealkylation. While specific microbial consortia responsible for this compound degradation are not extensively documented, studies on analogous s-triazine herbicides like atrazine (B1667683) and terbuthylazine (B1195847) suggest that various bacteria and fungi possess the enzymatic machinery to break down the triazine ring.[3][4] The key enzymatic steps are catalyzed by hydrolases that sequentially remove the alkyl side chains and replace the methoxy (B1213986) group with a hydroxyl group.[3]

The proposed biotic degradation pathway for this compound involves the following key steps:

-

N-de-ethylation: The ethyl group is removed from the triazine ring, forming this compound-desethyl (TED).

-

Hydroxylation: The methoxy group is hydrolyzed to a hydroxyl group, resulting in the formation of this compound-2-hydroxy (TOH). This can occur either before or after dealkylation.

-

N-de-isopropylation: The tert-butyl group can also be cleaved, leading to this compound-deisopropyl (TID).

-

Ring Cleavage: Following the initial transformations, the s-triazine ring can be further mineralized by microbial consortia into ammonia (B1221849) and carbon dioxide.[3]

Abiotic Degradation

Abiotic processes, primarily photolysis and hydrolysis, also contribute to the degradation of this compound, particularly in aqueous environments.

-

Photolysis: this compound can be degraded by sunlight, especially in clear, shallow waters. Photodegradation can involve direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by photosensitizers present in the water. The process can lead to the hydroxylation of the methoxy group and dealkylation of the side chains.[5]

-

Hydrolysis: Chemical hydrolysis of the methoxy group to a hydroxyl group can occur, particularly under acidic or alkaline conditions, leading to the formation of this compound-2-hydroxy (TOH). This process is generally slower than microbial degradation in soil but can be significant in water.

Quantitative Data on this compound Degradation

The rate of this compound degradation is influenced by various environmental factors. The following tables summarize available quantitative data on its persistence and the detection of its metabolites. Note: Data for the closely related herbicide terbuthylazine is included for comparison where this compound-specific data is limited.

Table 1: Half-life of this compound and Terbuthylazine in Soil

| Herbicide | Soil Type | Temperature (°C) | Moisture Content | Half-life (days) | Reference |

| Terbuthylazine | Field Conditions | - | - | 22 - 34 | [6] |

| Terbuthylazine | Controlled | 10 | 60% m.w.h.c. | 219 | [6] |

| Terbuthylazine | Controlled | 22 | 60% m.w.h.c. | 99 | [6] |

| Terbuthylazine | Controlled | 30 | 60% m.w.h.c. | 40 | [6] |

| Terbuthylazine | Controlled | 22 | 80% m.w.h.c. | 89 | [6] |

| Terbuthylazine | Groundwater | - | - | 263 - 366 | [7] |

Table 2: Analytical Detection Limits for this compound and its Metabolites

| Analyte | Matrix | Analytical Method | Detection Limit (µg/L) | Reference |

| This compound (TER) | Soil Bulk Water | HPLC-DAD | 0.009 | [2] |

| This compound-desethyl (TED) | Soil Bulk Water | HPLC-DAD | 0.100 | [2] |

| This compound-2-hydroxy (TOH) | Soil Bulk Water | HPLC-DAD | 0.550 | [2] |

| This compound-deisopropyl (TID) | Soil Bulk Water | HPLC-DAD | 0.480 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the degradation of this compound.

Analysis of this compound and its Metabolites in Water and Soil

A common method for the simultaneous quantification of this compound and its major metabolites is High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[2]

Sample Preparation (Water):

-

Filter water samples through a 0.45 µm membrane filter.

-

Perform Solid Phase Extraction (SPE) for sample clean-up and concentration. A graphitized carbon black (GCB) cartridge is suitable for this purpose.[2]

-

Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by deionized water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with a suitable solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

Sample Preparation (Soil):

-

Extract soil samples with an appropriate solvent system (e.g., acetonitrile (B52724)/water mixture).

-

Centrifuge the mixture and collect the supernatant.

-

The subsequent steps of clean-up and concentration can follow the procedure for water samples.

HPLC-DAD Conditions: [2]

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 35:65 v/v, pH 7.0).

-

Flow Rate: 0.8 mL/min.

-

Detection: Diode-Array Detector set at a wavelength suitable for triazine compounds (e.g., 220 nm).

-

Quantification: Based on external standards of this compound and its metabolites.

Soil Incubation Study for Biotic Degradation

This protocol is designed to assess the aerobic microbial degradation of this compound in soil under controlled laboratory conditions.

Materials:

-

Fresh soil samples, sieved (e.g., <2 mm).

-

This compound solution of known concentration.

-

Incubation vessels (e.g., glass jars with loose-fitting lids to allow for air exchange).

-

Incubator with temperature and humidity control.

-

Analytical equipment for this compound and metabolite analysis (as described in 4.1).

Procedure:

-

Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

-

Adjust the moisture content of the soil to a specific level (e.g., 50-60% of water holding capacity).

-

Pre-incubate the soil samples for a period (e.g., 7 days) at the desired temperature to allow the microbial community to stabilize.

-

Fortify the soil samples with the this compound solution to achieve the desired initial concentration. Prepare a control set of soil samples without this compound.

-

Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), collect triplicate samples from both the treated and control groups.

-

Extract and analyze the soil samples for the concentration of this compound and its metabolites as described in section 4.1.

-

Calculate the dissipation half-life (DT50) of this compound using first-order kinetics.

Photolysis Study in Water

This protocol outlines a method to evaluate the photodegradation of this compound in an aqueous solution.

Materials:

-

Quartz or borosilicate glass vessels (transparent to the light source).

-

A light source that simulates sunlight (e.g., a xenon arc lamp with appropriate filters) or natural sunlight.

-

A temperature-controlled water bath.

-

This compound solution in purified water (e.g., Milli-Q).

-

Control samples wrapped in aluminum foil to exclude light.

-

Analytical equipment for this compound and metabolite analysis (as described in 4.1).

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and dilute it in purified water to the desired concentration.

-

Fill the reaction vessels with the this compound solution.

-

Place the vessels in the temperature-controlled water bath under the light source.

-

Simultaneously, place the control (dark) samples in the same water bath.

-

At predetermined time intervals, withdraw samples from both the irradiated and dark control vessels.

-

Analyze the samples for the concentration of this compound and its photoproducts using HPLC-DAD or LC-MS.

-

Determine the photodegradation rate constant and half-life.

Conclusion

The degradation of this compound in soil and water is a complex process involving both biotic and abiotic mechanisms. Microbial degradation, primarily through hydrolysis and N-dealkylation, is the dominant pathway in soil, while photolysis can play a significant role in water. The persistence of this compound is influenced by environmental factors such as temperature, moisture, and soil organic matter content. The experimental protocols provided in this guide offer a framework for researchers to investigate the environmental fate of this compound and its metabolites, contributing to a better understanding of its potential risks and the development of mitigation strategies.

References

- 1. This compound (Ref: GS 14259) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Soil metabolomics: Deciphering underground metabolic webs in terrestrial ecosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Behavior of Terbuthylazine, Tebuconazole, and Alachlor during Denitrification Process - PMC [pmc.ncbi.nlm.nih.gov]

Ecotoxicology of Terbumeton on Non-Target Aquatic Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbumeton is a selective triazine herbicide used to control a wide range of annual and perennial broadleaf weeds and grasses. Its mode of action involves the inhibition of photosynthesis at photosystem II (PSII). While effective in its agricultural application, concerns exist regarding its potential impact on non-target aquatic organisms upon entering freshwater ecosystems through runoff and leaching. This technical guide provides a comprehensive overview of the ecotoxicology of this compound, focusing on its effects on algae, aquatic invertebrates, and fish. It summarizes available quantitative toxicity data, details standard experimental protocols for ecotoxicological assessment, and visualizes the herbicide's mechanism of action and experimental workflows. Due to the limited availability of specific data for this compound, information from structurally and functionally similar triazine herbicides, such as Terbuthylazine and Terbutryn, has been included to provide a more complete ecotoxicological profile, with this substitution being clearly noted.

Introduction to this compound

This compound (N2-tert-butyl-N4-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine) is a synthetic herbicide belonging to the methoxytriazine class.[1] It is primarily absorbed by the roots and leaves of plants and acts by inhibiting the photosynthetic electron transport chain.[2] Its presence in aquatic environments can pose a risk to primary producers and other aquatic life. The European Union has not approved its use as a plant protection product.[1]

Ecotoxicological Data

The ecotoxicity of a substance is typically characterized by acute and chronic endpoints. Acute toxicity refers to the adverse effects of a substance that result from a single exposure or multiple exposures in a short period (e.g., 24 to 96 hours). Chronic toxicity, on the other hand, describes the adverse effects from repeated or continuous exposure over a longer period, often a significant portion of the organism's lifespan. Key metrics include:

-

EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect in 50% of the test population. For algae, this is typically the inhibition of growth. For invertebrates, it is often immobilization.

-

LC50 (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test population, typically used for fish.

-

NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared to a control group.

-

LOEC (Lowest Observed Effect Concentration): The lowest tested concentration of a substance at which a statistically significant adverse effect is observed.

The available quantitative ecotoxicological data for this compound and related triazine herbicides are summarized in the tables below.

Toxicity to Aquatic Plants (Algae and Macrophytes)

This compound, as a photosynthesis inhibitor, is expected to be highly toxic to aquatic plants.

Table 1: Acute Toxicity of this compound to Algae

| Species | Endpoint | Exposure Duration | Value (mg/L) | Reference |

| Unknown species | EC50 (growth rate) | - | 0.009 | [2] |

Note: The specific algal species for this high toxicity value is not documented in the available literature.

For the closely related herbicide Terbuthylazine , the 5-day EC50 for the freshwater green algae Pseudokirchneriella subcapitata has been reported.

Table 2: Acute Toxicity of Terbuthylazine to Algae

| Species | Endpoint | Exposure Duration | Value (mg/L) | Reference |

| Pseudokirchneriella subcapitata | EC50 | 5 days | 0.018 |

Toxicity to Aquatic Invertebrates

Aquatic invertebrates, such as daphnids, are a crucial link in the aquatic food web.

Table 3: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Exposure Duration | Value (mg/L) | Reference |

| Daphnia magna | EC50 | 48 hours | > 40 | [2] |

Note: This value indicates that the 50% effective concentration is greater than 40 mg/L, suggesting low acute toxicity to Daphnia magna at this level.

For the related herbicide Terbutryn , a specific 48-hour EC50 for Daphnia magna is available.

Table 4: Acute Toxicity of Terbutryn to Aquatic Invertebrates

| Species | Endpoint | Exposure Duration | Value (mg/L) | Reference |

| Daphnia magna | EC50 | 48 hours | 7.1 | [3] |

Table 5: Chronic Toxicity of Terbuthylazine to Aquatic Invertebrates

| Species | Endpoint | Exposure Duration | Value (mg/L) | Reference |

| Daphnia magna | NOEC | 21 days | 0.019 |

Toxicity to Fish

Fish are important indicators of the health of aquatic ecosystems.

Table 6: Acute Toxicity of this compound to Fish

| Species | Endpoint | Exposure Duration | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | > 14 | [2] |

Note: This value indicates that the 50% lethal concentration is greater than 14 mg/L, suggesting moderate acute toxicity to rainbow trout at this level.

Data for the related herbicide Terbutryn provides more specific LC50 values for several fish species.

Table 7: Acute Toxicity of Terbutryn to Fish

| Species | Endpoint | Exposure Duration | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | 3.0 | [3] |

| Cyprinus carpio (Common Carp) | LC50 | 96 hours | 4.0 | [3] |

| Lepomis macrochirus (Bluegill Sunfish) | LC50 | 96 hours | 4.0 | [3] |

Chronic toxicity data for this compound on fish is not available in the reviewed literature. For Terbutryn , a 21-day NOEC for mortality in Oncorhynchus mykiss has been reported.

Table 8: Chronic Toxicity of Terbutryn to Fish

| Species | Endpoint | Exposure Duration | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | NOEC (mortality) | 21 days | 0.15 | [4] |

Bioconcentration Factor (BCF)

The bioconcentration factor (BCF) is a measure of the extent to which a chemical substance is absorbed by an aquatic organism from the surrounding water. A high BCF indicates a greater potential for the substance to accumulate in the organism's tissues.

Specific BCF data for this compound was not found. For the related herbicide Terbutryn , BCF values have been reported for fish.

Table 9: Bioconcentration Factor of Terbutryn in Fish

| Species | Tissue | Exposure Duration | BCF (L/kg) | Reference |

| Cyprinus carpio | Muscle | 7 days | 12 | [4] |

| Cyprinus carpio | Muscle | 56 days | 10 | [4] |

| Cyprinus carpio | Intestines | 10 days | 80 | [4] |

| Cyprinus carpio | Intestines | 56 days | 10 | [4] |

| Fish (unspecified) | - | - | 181 | [4] |

Experimental Protocols

The following sections detail the standardized methodologies for key ecotoxicological experiments used to assess the impact of herbicides like this compound on aquatic organisms. These protocols are based on guidelines from the Organisation for Economic Co-operation and Development (OECD).

Algal Growth Inhibition Test (OECD 201)

Objective: To determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

Test Organism: Commonly used species include Pseudokirchneriella subcapitata (a green alga) or Anabaena flos-aquae (a cyanobacterium).

Methodology:

-

Culture Preparation: Exponentially growing cultures of the test algae are prepared in a nutrient-rich medium.

-

Test Solutions: A series of test concentrations of this compound are prepared by dissolving the substance in the culture medium. A control group with no test substance is also prepared.

-

Exposure: The algal cultures are exposed to the different concentrations of this compound in flasks under controlled conditions of temperature (21-24°C), continuous illumination, and shaking for 72 hours.

-

Growth Measurement: Algal growth is measured at least every 24 hours by determining the cell concentration using a cell counter or by measuring a surrogate parameter like chlorophyll (B73375) fluorescence.

-

Data Analysis: The average specific growth rate is calculated for each concentration and the control. The percentage inhibition of growth is then plotted against the logarithm of the test concentration to determine the EC50 value. The NOEC and LOEC can also be determined by statistical comparison of the growth in the treatment groups to the control group.

Aquatic Invertebrate Acute Immobilisation Test (OECD 202)

Objective: To determine the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.

Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

Methodology:

-

Test Solutions: A range of concentrations of this compound are prepared in a suitable dilution water. A control group with only dilution water is also prepared.

-

Exposure: Young daphnids are introduced into test vessels containing the different concentrations of this compound. The test is typically run for 48 hours under controlled temperature (18-22°C) and light conditions.

-

Observation: The number of immobilized daphnids in each test vessel is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Data Analysis: The percentage of immobilized daphnids at each concentration is calculated. The 48-hour EC50 for immobilization is determined using statistical methods such as probit analysis. The NOEC and LOEC can also be determined.

Fish Acute Toxicity Test (OECD 203)

Objective: To determine the acute lethal toxicity of a substance to fish.

Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Zebra Fish (Danio rerio), or Fathead Minnow (Pimephales promelas).

Methodology:

-

Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for at least 12 days prior to the test.

-

Test Solutions: A series of concentrations of this compound are prepared in dechlorinated tap water or reconstituted water. A control group is also maintained.

-

Exposure: Fish are placed in test chambers containing the different concentrations of the test substance. The test is typically conducted for 96 hours under controlled temperature and a 16-hour light/8-hour dark photoperiod.

-

Observation: The number of dead fish in each chamber is recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The cumulative mortality at each concentration is used to calculate the 96-hour LC50 value and its confidence limits using statistical methods like probit analysis.

Signaling Pathways and Mechanisms of Action

The primary mode of action of this compound, like other triazine herbicides, is the inhibition of photosynthesis at Photosystem II (PSII) in plants, algae, and cyanobacteria.

Inhibition of Photosystem II

This compound acts by blocking the electron transport chain in PSII. It competitively inhibits the binding of plastoquinone (B1678516) (PQ) to the D1 protein of the PSII reaction center. This blockage prevents the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting the linear electron flow and the subsequent production of ATP and NADPH necessary for carbon fixation.

Caption: Mechanism of this compound: Inhibition of Photosystem II electron transport.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for conducting ecotoxicological assessments and the logical progression of risk assessment.

Experimental Workflow for Aquatic Ecotoxicity Testing

This workflow outlines the general steps involved in conducting standard aquatic toxicity tests.

Caption: General workflow for aquatic ecotoxicology testing.

Logical Framework for Aquatic Risk Assessment

This diagram illustrates the decision-making process in environmental risk assessment for aquatic ecosystems.

Caption: Logical framework for aquatic environmental risk assessment.

Conclusion

The available data indicates that this compound is highly toxic to algae, which is consistent with its mode of action as a photosynthesis inhibitor. Its acute toxicity to aquatic invertebrates and fish appears to be moderate to low. However, a significant data gap exists for the chronic toxicity of this compound to all major groups of non-target aquatic organisms. The use of data from related triazine herbicides like Terbuthylazine and Terbutryn can provide an initial estimate of potential chronic effects, but species-specific chronic toxicity studies on this compound are necessary for a comprehensive risk assessment. Standardized OECD protocols provide a robust framework for generating the required ecotoxicological data. Further research into the sub-lethal effects and bioconcentration potential of this compound would also contribute to a more complete understanding of its environmental risk.

References

Terbumeton (CAS 33693-04-8): A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbumeton, with the CAS registry number 33693-04-8, is a selective, systemic herbicide belonging to the methoxytriazine class of chemicals.[1][2] It is primarily utilized for the pre- and post-emergence control of a wide range of annual and perennial broadleaf weeds and grasses in various agricultural and non-crop settings.[1] Absorbed through both the roots and foliage of plants, this compound's herbicidal activity stems from its ability to inhibit photosynthesis.[1][2] This technical guide provides an in-depth profile of this compound, encompassing its chemical and physical properties, toxicological data, established analytical methods, and a detailed examination of its mechanism of action, synthesis, and metabolic and degradation pathways.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] Its fundamental chemical and physical characteristics are summarized in the table below, providing essential data for handling, formulation, and environmental fate assessment.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉N₅O | [3][4][5][6] |

| Molecular Weight | 225.29 g/mol | [4][5][6] |

| IUPAC Name | N2-(1,1-dimethylethyl)-N4-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine | [3] |

| Synonyms | Caragard, GS 14259, Terbuthylon | [1][3] |

| Melting Point | 123.5 °C | [7] |

| Boiling Point | 366.8 °C (rough estimate) | [7] |

| Water Solubility | 130 mg/L (at 20 °C) | [7] |

| pKa | 4.59 ± 0.10 (Predicted) | [7] |

Toxicological Profile

The toxicological data for this compound are crucial for assessing its potential hazards to human health and the environment. The following table summarizes the available acute toxicity data. This compound is classified as harmful if swallowed and is noted for its high toxicity to aquatic life.[3][8]

| Toxicity Endpoint | Species | Value | Source(s) |

| Acute Oral LD₅₀ | Rat | > 651 mg/kg | [9] |

| Acute Dermal LD₅₀ | Rat | > 3170 mg/kg | [9] |

| Acute Inhalation LC₅₀ | Rat | 10.0 mg/L | [9] |

| Aquatic Toxicity (Algae) EC₅₀ | Unknown | 0.009 mg/L | [9] |

Mechanism of Action: Photosynthesis Inhibition

This compound, like other s-triazine herbicides, exerts its phytotoxic effects by disrupting photosynthesis at Photosystem II (PSII).[1][2][8] Specifically, it competitively inhibits the binding of plastoquinone (B1678516) (PQ) to the QB-binding site on the D1 protein within the PSII complex.[8][10][11] This blockage of electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) halts the photosynthetic electron flow, thereby preventing the production of ATP and NADPH necessary for CO₂ fixation.[10][11] The disruption of this critical energy-producing pathway ultimately leads to the starvation and rapid photo-oxidative destruction of the susceptible plant.

Experimental Protocols

Analytical Method for this compound and its Metabolites in Soil Bulk Water by HPLC-DAD

This method allows for the simultaneous quantification of this compound (TER) and its primary metabolites: this compound-desethyl (TED), this compound-2-hydroxy (TOH), and this compound-deisopropyl (TID).[4]

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition a graphitized carbon black (GCB) cartridge.

-

Pass the soil bulk water sample through the conditioned GCB cartridge.

-

Elute the analytes from the cartridge.

2. Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

-

Column: C18 reversed-phase column.[4]

-

Mobile Phase: An isocratic mixture of acetonitrile (B52724) and 0.005 mol/L phosphate (B84403) buffer (pH 7.0) in a 35:65 (v/v) ratio.[4]

-

Flow Rate: 0.8 mL/min.[4]

-

Detection: Diode Array Detector set at an appropriate wavelength for the analytes.

3. Quantification:

-

Generate a calibration curve using certified reference standards of this compound and its metabolites.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Analytical Method for Triazine Herbicides in Water by GC-MS

This protocol outlines a general procedure for the analysis of triazine herbicides, including this compound, in water samples.

1. Sample Preparation:

-

Extract the analytes from the water sample using a suitable technique such as solid-phase extraction (SPE).[12][13]

-

Dry the extract using anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

2. GC-MS Conditions:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Injection: Splitless injection of 1-2 µL of the extract.

-

Carrier Gas: Helium at a constant flow.[14]

-

Oven Temperature Program:

-

MS Interface Temperature: 280 °C.[14]

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for identification.[14]

3. Identification and Quantification:

-

Identify this compound by comparing its retention time and mass spectrum to that of a certified reference standard.

-

Quantify using an internal standard method.

Synthesis of this compound

The commercial synthesis of this compound involves a sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core.[3][9] The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise reaction.[9][15] The general synthetic pathway is as follows:

-

Monosubstitution: Reaction of cyanuric chloride with one equivalent of ethylamine (B1201723) at a low temperature (e.g., 0 °C) in the presence of a base to neutralize the HCl byproduct.[16][17]

-

Disubstitution: The resulting dichlorotriazine is then reacted with one equivalent of tert-butylamine (B42293) at a slightly elevated temperature (e.g., room temperature).[16][17]

-

Trisubstitution: Finally, the remaining chlorine atom is substituted by a methoxy (B1213986) group through a reaction with sodium methoxide (B1231860) at a higher temperature.[15]

Metabolic and Degradation Pathways

The environmental fate of this compound is influenced by both biotic and abiotic degradation processes.[18][19][20] The primary metabolic pathways for s-triazine herbicides involve N-dealkylation and hydrolysis.[21] For this compound, the following degradation products have been identified:

-

This compound-desethyl (TED): Formed by the removal of the ethyl group.[4]

-

This compound-deisopropyl (TID): Although named deisopropyl, this likely refers to the dealkylation of the tert-butyl group, which is a known pathway for related triazines.[4]

-

This compound-2-hydroxy (TOH): Results from the hydrolysis of the methoxy group to a hydroxyl group.[4]

-

Terbutylazine-2-hydroxy: A known environmental transformation product.[3]

Microbial degradation plays a significant role in the breakdown of s-triazine herbicides in soil and water.[2][18] Abiotic processes such as hydrolysis and photodegradation can also contribute to its transformation.[12] The rate of hydrolysis is influenced by pH, with faster degradation occurring in acidic or alkaline conditions compared to neutral pH.[12]

Conclusion

This technical guide has provided a detailed chemical profile of this compound (CAS 33693-04-8), summarizing its key properties, toxicological information, and analytical methodologies. The mechanism of action, involving the inhibition of photosystem II, is a well-established characteristic of the triazine herbicide family. While the general synthetic route and the primary metabolic and degradation products are understood, further research into detailed reaction kinetics, the complete elucidation of all transformation intermediates, and their respective toxicological profiles would provide a more comprehensive understanding of this widely used herbicide. The information presented herein serves as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.

References

- 1. This compound | C10H19N5O | CID 36584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Microbial degradation of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (Ref: GS 14259) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound CAS#: 33693-04-8 [amp.chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 10. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. gw-project.org [gw-project.org]

- 12. atticusllc.com [atticusllc.com]

- 13. researchgate.net [researchgate.net]

- 14. Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 16. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. The Behavior of Terbuthylazine, Tebuconazole, and Alachlor during Denitrification Process - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Changed degradation behavior of pesticides when present in mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Terbumeton as a Photosystem II Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbumeton is a selective herbicide belonging to the triazine class of compounds, utilized for the control of a wide range of broadleaf and grassy weeds.[1] Its herbicidal activity stems from its ability to act as a potent and specific inhibitor of Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis.[2] This technical guide provides an in-depth review of this compound's mechanism of action as a PSII inhibitor, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Mechanism of Action

The primary mode of action of this compound, like other triazine herbicides, is the disruption of photosynthetic electron transport at the acceptor side of Photosystem II.[2][3] This inhibition occurs through a specific binding interaction with the D1 protein, a core subunit of the PSII reaction center.[2]

This compound competitively inhibits the binding of plastoquinone (B1678516) (PQ), the native mobile electron carrier, at the QB binding site on the D1 protein.[2] By occupying this site, this compound effectively blocks the electron flow from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[4][5] This interruption of the electron transport chain has two major downstream consequences:

-

Inhibition of Photosynthesis: The blockage of electron flow prevents the reduction of plastoquinone, thereby halting the entire downstream process of ATP and NADPH synthesis, which are essential for carbon dioxide fixation in the Calvin cycle.[6]

-

Oxidative Stress: The inability to transfer electrons from an excited QA leads to the formation of highly reactive triplet chlorophyll (B73375) and singlet oxygen.[7] These reactive oxygen species (ROS) cause lipid peroxidation and damage to cellular membranes, leading to rapid cellular leakage and ultimately, cell death.[8]

The binding of triazine herbicides like this compound is known to occur within a specific niche on the D1 protein. Mutational studies have identified key amino acid residues involved in this interaction, with serine at position 264 (Ser264) being a critical determinant for the binding of many triazines.[4] A crystal structure of the closely related triazine herbicide, terbutryn (B1682747), bound to the QB site of PSII from Thermosynechococcus elongatus revealed hydrogen bonding interactions with the backbone amide of Phe-265 and the side-chain of Ser-264.[4][5]

Quantitative Data on Photosystem II Inhibition

For terbutryn, a structurally similar triazine, the concentration required for half-inhibition of the electron transfer to QB in PSII core complexes from Thermosynechococcus elongatus has been determined to be approximately 0.2 µM .[4] It is reasonable to infer that the IC50 value for this compound would be in a similar range. The table below also includes IC50 values for other common PSII-inhibiting herbicides for comparative purposes.

| Herbicide | Chemical Class | Assay | Plant/Organism | IC50 (µM) | Reference |

| Terbutryn (as a proxy for this compound) | Triazine | Chlorophyll Fluorescence | T. elongatus | ~ 0.2 | [4] |

| Atrazine | Triazine | Oxygen Evolution | Senecio vulgaris | 0.45 | |

| Diuron | Phenylurea | Oxygen Evolution | Chlamydomonas reinhardtii | 0.02 | |

| Terbuthylazine | Triazine | DPIP Photoreduction | Pea Thylakoids | 0.1 - 0.2 | [9] |

| Metribuzin | Triazinone | DPIP Photoreduction | Pea Thylakoids | 0.1 - 0.2 | [9] |

Experimental Protocols

The characterization of PSII inhibitors like this compound relies on various biophysical and biochemical assays. Below are detailed protocols for two key experiments.

Chlorophyll a Fluorescence Measurement (OJIP Test)

Principle: This non-invasive technique measures the fluorescence emission from chlorophyll a in PSII. When electron transport from QA to QB is blocked, QA remains in its reduced state, leading to a rapid increase in fluorescence yield. The analysis of the fluorescence transient (the OJIP curve) provides detailed information about the status of the PSII reaction center.

Protocol:

-

Plant Material and Thylakoid Isolation:

-

Grow plants (e.g., spinach, peas) under controlled conditions.

-

Harvest fresh leaves and homogenize them in a cold isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2).

-

Filter the homogenate through several layers of cheesecloth and centrifuge at low speed to remove debris.

-

Centrifuge the supernatant at a higher speed to pellet the thylakoid membranes.

-

Resuspend the thylakoids in a small volume of the isolation buffer and determine the chlorophyll concentration spectrophotometrically.

-

-

Herbicide Treatment:

-

Dilute the thylakoid suspension to a final chlorophyll concentration of 10-15 µg/mL in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Add various concentrations of this compound to the thylakoid suspension. A control sample should contain the same concentration of the solvent.

-

Incubate the samples in the dark for a defined period (e.g., 5-10 minutes) to allow for herbicide binding.

-

-

Fluorescence Measurement:

-

Use a pulse-amplitude-modulated (PAM) fluorometer or a plant efficiency analyzer (PEA).

-

Dark-adapt the samples for at least 20 minutes before measurement.

-

Apply a saturating pulse of light and record the fluorescence induction curve (from F0 to Fm).

-

Analyze the OJIP transient to determine parameters such as the variable fluorescence (Fv = Fm - F0) and the quantum yield of PSII (Fv/Fm). A decrease in Fv/Fm indicates inhibition of PSII.

-

2,6-Dichlorophenolindophenol (DPIP) Photoreduction Assay (Hill Reaction)

Principle: This spectrophotometric assay measures the rate of electron transport through PSII by using an artificial electron acceptor, DPIP. When thylakoids are illuminated, electrons flow from water to DPIP, causing the blue, oxidized form of DPIP to become colorless in its reduced form. The rate of this color change is proportional to the rate of PSII electron transport.

Protocol:

-

Thylakoid Preparation:

-

Isolate and prepare thylakoid membranes as described in the chlorophyll fluorescence protocol.

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM phosphate (B84403) buffer pH 6.8, 0.1 M sucrose, 5 mM MgCl2).

-

In a cuvette, combine the reaction buffer, a solution of DPIP (e.g., 0.1 mM final concentration), and the thylakoid suspension (e.g., 10-20 µg chlorophyll/mL).

-

Add varying concentrations of this compound to the reaction mixture.

-

-

Measurement:

-

Place the cuvette in a spectrophotometer and measure the absorbance at 600 nm.

-

Illuminate the cuvette with a strong light source (e.g., a slide projector lamp).

-

Record the decrease in absorbance at 600 nm over time.

-

-

Data Analysis:

-

Calculate the rate of DPIP reduction from the initial linear portion of the absorbance vs. time plot.

-

Plot the rate of DPIP reduction against the concentration of this compound to determine the IC50 value.

-

Mandatory Visualizations

Caption: Inhibition of Photosystem II electron transport by this compound.

Caption: Workflow for determining the inhibitory activity of this compound.

Caption: Downstream consequences of Photosystem II inhibition by this compound.

References

- 1. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 4. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of cyanobacterial photosystem II Inhibition by the herbicide terbutryn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 7. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]

- 8. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Dawn of a New Era in Weed Management: A Technical Guide to the Historical Development of Methoxytriazine Herbicides

For Immediate Release

This technical guide provides an in-depth exploration of the historical development, mechanism of action, and experimental protocols related to methoxytriazine herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes key milestones, quantitative data, and detailed methodologies to offer a comprehensive understanding of this important class of herbicides.

A Legacy of Innovation: The Rise of Triazine Herbicides

The story of triazine herbicides begins in the laboratories of J.R. Geigy Ltd. in Switzerland, where in 1952, the herbicidal potential of this chemical family was first realized. This discovery paved the way for a revolution in agricultural weed control. A significant breakthrough came in 1955 with the synthesis of chlorazine, followed by the commercial introduction of simazine (B1681756) in 1956. However, it was the registration of atrazine (B1667683) in 1958 that solidified the prominence of triazine herbicides, quickly becoming a cornerstone of weed management in corn and other crops.[1]

The methoxytriazine subclass emerged as a significant development, offering distinct properties and a broad spectrum of weed control. Key milestones in the introduction of methoxytriazine herbicides include:

-

Atraton (1958): One of the earliest methoxytriazine herbicides to be developed.[2]

-

Prometon (B51717): A non-selective herbicide widely used for total vegetation control in non-crop areas.

-

Secbumeton (1966): First reported in 1966, it offered another tool for selective weed management.[2][3]

-

Terbumeton (1967): Introduced in 1967, further expanding the methoxytriazine herbicide family.

These compounds are characterized by a triazine ring substituted with a methoxy (B1213986) group, which influences their herbicidal activity, selectivity, and environmental fate.

Unraveling the Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for methoxytriazine herbicides is the inhibition of photosynthesis at Photosystem II (PSII) in susceptible plants. These herbicides bind to the D1 protein of the PSII complex, specifically at the quinone-binding (Q\textsubscript{B}) site. This binding blocks the electron transport chain, preventing the reduction of plastoquinone (B1678516) to plastoquinol. The interruption of electron flow leads to a cascade of events, including the production of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the characteristic symptoms of chlorosis and necrosis in weeds.

Quantitative Efficacy of Methoxytriazine Herbicides

The efficacy of methoxytriazine herbicides varies depending on the specific compound, application rate, weed species, and environmental conditions. Prometon, for instance, is a broad-spectrum, non-selective herbicide effective against a wide range of annual and perennial broadleaf weeds and grasses.

| Target Weed | Common Name | Application Rate (lbs a.i./acre) | Control Efficiency (%) |

| Sorghum halepense | Johnsongrass | 7.5 - 10.0 | High |

| Cynodon dactylon | Bermudagrass | 7.5 - 10.0 | High |

| Setaria spp. | Foxtail | 4.0 - 6.125 | High |

| Brassica spp. | Mustards | 4.0 - 6.125 | High |

| Ambrosia spp. | Ragweed | 4.0 - 6.125 | High |

| Plantago spp. | Plantain | 4.0 - 6.125 | High |

| Elymus repens | Quackgrass | 4.0 - 6.125 | High |

| Equisetum arvense | Horsetail | 7.5 - 10.0 | Moderate to High |

| Echinochloa crus-galli | Watergrass | 4.0 - 6.125 | High |

| Stellaria media | Chickweed | 4.0 - 6.125 | High |

| Silene spp. | Catchfly | 4.0 - 6.125 | High |

| Xanthium strumarium | Cocklebur | 7.5 - 10.0 | High |

| Verbascum thapsus | Mullein | 7.5 - 10.0 | High |

| Digitaria spp. | Crabgrass | 4.0 - 6.125 | High |

| Rumex spp. | Dock | 7.5 - 10.0 | High |

| Eleusine indica | Goosegrass | 4.0 - 6.125 | High |

Note: Efficacy can be influenced by factors such as soil type, rainfall, and weed growth stage. Higher rates are generally recommended for hard-to-kill perennial weeds and grasses.[4][5]

Experimental Protocols

Synthesis of 2,4-bis(isopropylamino)-6-methoxy-s-triazine (Prometon)

The synthesis of prometon is a multi-step process that begins with cyanuric chloride.

Detailed Protocol:

-

Preparation of 2-chloro-4,6-bis(isopropylamino)-s-triazine:

-

A stirred solution of cyanuric chloride in a suitable organic solvent (e.g., xylene) is prepared in a three-neck round-bottom flask fitted with a stirrer, dropping funnel, and condenser.

-

Isopropylamine or isopropylamine hydrochloride is added to the mixture.

-

The reaction mixture is heated to reflux for a specified period (e.g., 30 minutes).

-

The evolution of hydrogen chloride gas indicates the progress of the reaction.

-

Upon completion, the reaction mixture is worked up to isolate the intermediate product.

-

-

Methoxylation to form Prometon:

-

The 2-chloro-4,6-bis(isopropylamino)-s-triazine intermediate is dissolved in a suitable solvent.

-

Sodium methoxide is added to the solution.

-

The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution of the chlorine atom with the methoxy group.

-

After the reaction is complete, the product is isolated and purified, often through crystallization, to yield prometon.

-

Bioactivity Assay: Agar-based Algal Lawn Method

This method provides a rapid and straightforward assessment of the herbicidal activity of methoxytriazine compounds.

Materials:

-

Unicellular green alga, such as Chlamydomonas reinhardtii

-

Appropriate algal growth medium solidified with agar (B569324)

-

Petri dishes

-

Sterile paper discs

-

Test solutions of methoxytriazine herbicides at various concentrations

-

Control solution (solvent only)

Procedure:

-

Prepare a lawn of the green alga by evenly spreading a liquid culture onto the surface of the agar plates.

-

Allow the plates to dry until the surface is no longer visibly wet.

-

Impregnate the sterile paper discs with the test herbicide solutions and the control solution.

-

Place the discs onto the algal lawn.

-

Incubate the plates under appropriate light and temperature conditions for 2-3 days.

-

Observe the plates for zones of inhibition (clear areas) around the paper discs. The diameter of the zone of inhibition is proportional to the herbicidal activity of the compound at that concentration.

This guide provides a foundational understanding of the historical and technical aspects of methoxytriazine herbicides. Further research and development in this area continue to be crucial for addressing the ongoing challenges of weed management in agriculture and non-crop settings.

References

- 1. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]

- 2. Prometon | C10H19N5O | CID 4928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Herbicide Treatment Table / Plum / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 5. fsszone.com [fsszone.com]

Assessing the Potential for Terbumeton Groundwater Leaching: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive assessment of the groundwater leaching potential of the herbicide Terbumeton. By examining its physicochemical properties, environmental fate, and mobility in soil, this document offers a detailed overview for researchers and scientists. The guide includes a summary of key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental processes to facilitate a thorough understanding of this compound's environmental behavior.

Physicochemical Properties and Leaching Potential Indices

The potential for a pesticide to leach into groundwater is significantly influenced by its inherent physicochemical properties. Key parameters such as soil sorption coefficient (Koc) and degradation half-life (DT50) are critical in predicting its mobility and persistence in the soil environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Interpretation | Source |

| Molecular Formula | C₁₀H₁₉N₅O | - | [1] |

| Molecular Weight | 225.29 g/mol | - | [1] |

| Water Solubility | Data not available | Higher solubility generally correlates with higher leaching potential. | - |

| Soil Sorption Coefficient (Koc) | 295 mL/g | Moderately mobile | [2] |

| Soil Degradation Half-life (DT50, typical aerobic) | 300 days | Persistent | [2] |

| Aqueous Hydrolysis DT50 | Data not available | Indicates stability in water. Longer half-life suggests higher potential for persistence in aquatic environments. | - |

| Aqueous Photolysis DT50 | Data not available | Indicates stability to degradation by sunlight in water. Longer half-life suggests higher potential for persistence in sunlit surface waters. | - |

Table 2: Leaching Potential Indices for this compound

| Index | Value | Interpretation | Source |

| GUS Leaching Potential Index | 3.79 | High leachability | [2] |

The Groundwater Ubiquity Score (GUS) is a calculated index that helps to predict the leachability of a pesticide. A GUS value greater than 2.8 is indicative of a high leaching potential.

Experimental Protocols for Assessing Groundwater Leaching

To experimentally determine the leaching potential of this compound, two primary methods are employed: soil column leaching studies and field lysimeter studies. These experiments provide empirical data on the mobility and degradation of the herbicide under controlled and field conditions, respectively.

Soil Column Leaching Study

This laboratory-based method assesses the mobility of a pesticide in a controlled soil environment. The following protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 312: Leaching in Soil Columns.[3][4]

Objective: To determine the leaching potential of this compound and its transformation products in different soil types under standardized laboratory conditions.

Materials:

-

Glass columns (e.g., 30-50 cm in length, 5 cm internal diameter) with an outlet at the bottom.

-

Representative soil samples, air-dried and sieved (<2 mm). At least two different soil types are recommended.

-

This compound, analytical grade.

-

Artificial rain solution (e.g., 0.01 M CaCl₂).

-

Analytical instrumentation for quantifying this compound and its metabolites (e.g., HPLC-DAD, LC-MS).

Procedure:

-

Column Packing: The soil is packed into the columns to a specified bulk density, typically representative of field conditions.

-

Saturation: The soil columns are pre-wetted by capillary action from the bottom with the artificial rain solution until saturated. They are then allowed to drain.

-

Application: A solution of this compound is applied evenly to the surface of the soil columns. For studies on aged residues, the soil is treated with this compound and incubated under controlled conditions before being packed into the columns.

-

Leaching: The artificial rain solution is continuously applied to the top of the columns at a constant rate (e.g., simulating a high rainfall event) over a defined period (e.g., 48 hours).

-

Leachate Collection: The leachate (water that has passed through the soil column) is collected at the bottom outlet, either as a single composite sample or in fractions over time.

-

Soil Sectioning: After the leaching period, the soil columns are carefully sectioned into segments of defined depths (e.g., every 5-10 cm).

-

Analysis: The concentration of this compound and its major metabolites are determined in the leachate fractions and in extracts from each soil segment.

Field Lysimeter Study

Field lysimeter studies provide a more realistic assessment of pesticide leaching under natural environmental conditions.[5][6][7]

Objective: To evaluate the mobility, persistence, and degradation of this compound in an undisturbed soil profile under real-world climatic conditions.

Materials:

-

Lysimeters: Large, intact soil blocks (monoliths) encased in a container (e.g., steel or fiberglass), typically 1-2 meters deep and with a surface area of at least 0.5 m².

-

Equipment for collecting an undisturbed soil monolith.

-

This compound, commercial formulation.

-

Leachate collection system at the bottom of the lysimeter.

-

Instrumentation for monitoring environmental parameters (e.g., rainfall, temperature, soil moisture).

-

Analytical instrumentation for quantifying this compound and its metabolites.

Procedure:

-

Installation: Undisturbed soil monoliths are carefully excavated and encased in the lysimeter containers, maintaining the natural soil structure. The lysimeters are then installed in an experimental field, with their surface level with the surrounding ground.

-

Application: The commercial formulation of this compound is applied to the soil surface of the lysimeter at a rate consistent with agricultural practice.

-

Environmental Monitoring: The lysimeters are exposed to natural weather conditions. Key parameters such as precipitation, air and soil temperature, and soil moisture are continuously monitored.

-

Leachate Collection: Leachate is collected from the bottom of the lysimeters, typically after significant rainfall events. The volume of leachate is recorded.

-

Soil and Plant Sampling: At predetermined intervals, soil cores may be taken from the lysimeter (if the design allows) to determine the distribution of this compound and its metabolites in the soil profile. If the lysimeter is vegetated, plant samples can also be analyzed for uptake.

-

Analysis: The concentration of this compound and its metabolites are determined in the collected leachate, soil, and plant samples over the course of the study (often one to several years).

Biological and Degradation Pathways

Understanding the mode of action and the environmental degradation of this compound is crucial for a complete assessment of its potential environmental impact.

Signaling Pathway: Inhibition of Photosynthesis

This compound, like other triazine herbicides, acts by inhibiting photosynthesis in susceptible plants. It specifically targets Photosystem II (PSII) in the chloroplasts.

This compound binds to the D1 protein within Photosystem II at the binding site of plastoquinone B (QB). This binding blocks the electron flow from QA to QB, thereby interrupting the photosynthetic electron transport chain. This inhibition leads to a buildup of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, plant death.

Environmental Degradation Pathway

In the environment, this compound can be degraded through various biotic and abiotic processes. The primary degradation pathways involve the transformation of the parent molecule into several metabolites. While specific degradation studies for this compound are limited, the major metabolites have been identified as this compound-desethyl, this compound-2-hydroxy, and this compound-deisopropyl.[8] The degradation pathway is expected to be similar to that of the closely related herbicide, terbuthylazine.

The degradation of this compound likely proceeds through dealkylation (removal of the ethyl or isopropyl group) and hydroxylation (replacement of a group with a hydroxyl group). These initial transformation products can then undergo further degradation in the soil and water environments.

Conclusion

The available data indicates that this compound has a high potential for leaching into groundwater. This is supported by its moderate mobility in soil (Koc of 295 mL/g) and high persistence (typical soil DT50 of 300 days), resulting in a GUS index that categorizes it as a "high leachability" compound.[2] Experimental studies, particularly field lysimeter experiments, are essential to confirm this potential under real-world agricultural and environmental conditions. The primary mode of action is the inhibition of photosynthesis, and it degrades in the environment to form several metabolites. Further research is warranted to determine the aqueous photolysis and hydrolysis DT50 values for this compound to provide a more complete picture of its environmental fate, particularly in aquatic systems. This information is critical for conducting comprehensive environmental risk assessments and developing strategies to mitigate potential groundwater contamination.

References

- 1. This compound | C10H19N5O | CID 36584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: GS 14259) [sitem.herts.ac.uk]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. bcpc.org [bcpc.org]

- 6. Integrated Field Lysimetry and Porewater Sampling for Evaluation of Chemical Mobility in Soils and Established Vegetation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Bioaccumulation and Biomagnification of Terbumeton in Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Bioaccumulation and Biomagnification

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in its tissues that is greater than in the surrounding medium.[1] This can occur through direct uptake from the environment (e.g., water, soil) or through the consumption of contaminated food.

Biomagnification, also known as trophic magnification, is the increasing concentration of a substance in organisms at successively higher levels in a food chain.[1] Organisms at the top of the food chain tend to have the highest concentrations of these substances, which can lead to adverse health effects.

Several key metrics are used to quantify these processes:

-